molecular formula C13H5Cl2F5O B14424437 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene CAS No. 87001-97-6

1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14424437
CAS No.: 87001-97-6
M. Wt: 343.07 g/mol
InChI Key: FQQWSBYDYNPRKT-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that belongs to the class of benzene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 2,5-dichlorophenol with a suitable fluorinated benzene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenoxy)-2-methyl-2-propanol
  • 1-(2,5-Dichlorophenoxy)-3-chlorobenzene
  • 1-(2,5-Dichlorophenoxy)-4-fluorobenzene

Uniqueness: 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both dichlorophenoxy and pentafluorobenzene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87001-97-6

Molecular Formula

C13H5Cl2F5O

Molecular Weight

343.07 g/mol

IUPAC Name

1-[(2,5-dichlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C13H5Cl2F5O/c14-5-1-2-7(15)8(3-5)21-4-6-9(16)11(18)13(20)12(19)10(6)17/h1-3H,4H2

InChI Key

FQQWSBYDYNPRKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl

Origin of Product

United States

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